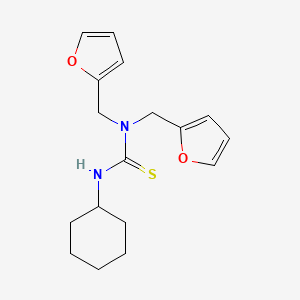![molecular formula C17H11ClF3N3O2 B10900172 1-[(3-chloro-4-fluorophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10900172.png)
1-[(3-chloro-4-fluorophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known by its chemical formula C17H11ClF2N2O , belongs to the class of pyrazole derivatives. Its structure features a pyrazole ring with various substituents. The compound’s synthesis and applications have garnered significant interest due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the Suzuki–Miyaura coupling reaction, which joins two fragments using a palladium catalyst. In this case, the boron reagent (organoboron compound) plays a crucial role in the transmetalation step . The reaction proceeds as follows:
- Oxidative Addition : Palladium undergoes oxidative addition with electrophilic organic groups.
- Transmetalation : Nucleophilic organic groups are transferred from boron to palladium.
- Reductive Elimination : The Pd–C bond forms, resulting in the desired product.
Industrial Production: While specific industrial methods may vary, the Suzuki–Miyaura coupling remains a key strategy for large-scale production. Optimization of reaction conditions, choice of boron reagents, and catalysts contribute to efficient synthesis.
Analyse Des Réactions Chimiques
Reactions: The compound can undergo various reactions, including:
- Oxidation : Oxidative processes that modify functional groups.
- Reduction : Reduction reactions to alter substituents.
- Substitution : Substituting specific atoms or groups.
- Cross-Coupling : Formation of C–C bonds via coupling reactions.
- Boron Reagents : Organoboron compounds (e.g., boronic acids, boronate esters) are essential for Suzuki–Miyaura coupling.
- Palladium Catalysts : Facilitate the cross-coupling process.
- Base : Often a strong base (e.g., potassium carbonate) assists in the reaction.
Major Products: The primary product of the Suzuki–Miyaura coupling is the desired compound itself.
Applications De Recherche Scientifique
Chemistry:
- Medicinal Chemistry : Exploration of its potential as a drug candidate.
- Materials Science : Investigation of its properties for materials applications.
- Biological Activity : Evaluation of its effects on cellular processes.
- Drug Development : Screening for therapeutic applications.
- Agrochemicals : Potential use as pesticides or herbicides.
- Pharmaceuticals : Development of novel drugs.
Mécanisme D'action
The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Further research is needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
While I don’t have specific information on similar compounds, researchers often compare this compound with related pyrazole derivatives to understand its unique features.
Propriétés
Formule moléculaire |
C17H11ClF3N3O2 |
|---|---|
Poids moléculaire |
381.7 g/mol |
Nom IUPAC |
1-[(3-chloro-4-fluorophenoxy)methyl]-N-(2,4-difluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H11ClF3N3O2/c18-12-8-11(2-3-13(12)20)26-9-24-6-5-16(23-24)17(25)22-15-4-1-10(19)7-14(15)21/h1-8H,9H2,(H,22,25) |
Clé InChI |
NXLZAPBMXRSVNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OCN2C=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10900093.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-[(5-{[(4-ethoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B10900098.png)

![N-cyclopropyl-2-[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10900119.png)
![2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-cyclohexylideneacetohydrazide](/img/structure/B10900120.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B10900135.png)

![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)propanohydrazide](/img/structure/B10900145.png)
![2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10900146.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,3-dimethylbutan-2-yl)propanamide](/img/structure/B10900152.png)
![2,3-dihydro-1H-indol-1-yl{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B10900157.png)
![N'-[(1E)-1-(4-cyclohexylphenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B10900161.png)

![N-(3-chloro-4-methylphenyl)-1-{1-[(3-chloro-4-methylphenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B10900171.png)
